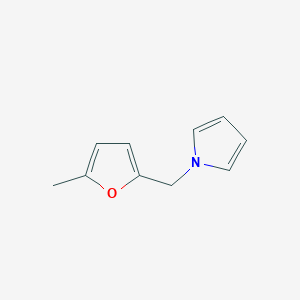

Pyrrole, 1-(5-methylfurfuryl)

Description

Significance of Pyrrole (B145914) Heterocycles in Organic and Medicinal Chemistry Research

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of natural products and synthetic compounds. scitechnol.comglobalscientificjournal.comwikipedia.org Its unique electronic properties and ability to participate in various chemical reactions make it a valuable building block in organic synthesis. mdpi.com The pyrrole nucleus is integral to the structure of many biologically crucial molecules, including heme (a component of hemoglobin), chlorophyll (B73375), vitamin B12, and various alkaloids. scitechnol.comglobalscientificjournal.com

In medicinal chemistry, the pyrrole scaffold is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This versatility has led to the incorporation of the pyrrole ring into numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. researchgate.netnih.gov The presence of the pyrrole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds. nih.gov

Academic Context of N-Substituted Pyrrole Derivatives

Academic research has extensively explored the synthesis and application of N-substituted pyrroles. Various synthetic methodologies have been developed to introduce a wide range of substituents onto the pyrrole nitrogen, including the Paal-Knorr synthesis, Clauson-Kaas reaction, and more recent metal-catalyzed and green chemistry approaches. mdpi.comacs.orgorganic-chemistry.org These derivatives have been investigated for their potential in diverse areas, from materials science to drug discovery. For instance, some N-substituted pyrroles have shown promise as HIV-1 entry inhibitors, highlighting their therapeutic potential. nih.gov

Positioning of Pyrrole, 1-(5-methylfurfuryl) within Advanced Substituted Pyrrole Chemistry

Pyrrole, 1-(5-methylfurfuryl) is a specific N-substituted pyrrole derivative where a 5-methylfurfuryl group is attached to the nitrogen atom of the pyrrole ring. This molecule represents a fascinating example of a pyrrole-furan conjugate, combining two important five-membered heterocyclic rings.

Chemical Structure and Properties of Pyrrole, 1-(5-methylfurfuryl):

| Property | Value |

| Molecular Formula | C10H11NO chemspider.com |

| Molecular Weight | 161.20 g/mol chemeo.com |

| IUPAC Name | 1-[(5-methyl-2-furyl)methyl]-1H-pyrrole chemspider.com |

This data is compiled from various chemical databases. chemspider.comchemeo.com

The presence of both the pyrrole and the furan (B31954) rings, linked by a methylene (B1212753) bridge, suggests a molecule with unique electronic and conformational properties. The furan ring, another important heterocycle, is also found in various natural products and bioactive compounds. The methyl group on the furan ring further modifies its electronic character.

Current Research Landscape and Challenges in Pyrrole-Furan Conjugates

The study of hybrid molecules containing two or more different heterocyclic systems, such as pyrrole-furan conjugates, is a growing area of research. These conjugates can exhibit novel properties that are distinct from their individual components, potentially leading to synergistic effects in biological activity or material properties. mdpi.com

Research in this area often focuses on:

Synthesis: Developing efficient and selective methods to synthesize these conjugated systems.

Structural Analysis: Understanding the three-dimensional structure and conformational preferences of these molecules.

Electronic Properties: Investigating the electronic communication and aromaticity between the linked heterocyclic rings. researchgate.netnih.gov

Biological Evaluation: Screening these compounds for various biological activities, such as antimicrobial, anticancer, or antiviral properties.

However, several challenges remain. The synthesis of specifically substituted and complex pyrrole-furan conjugates can be intricate and require multi-step procedures. Predicting the exact biological activity and mechanism of action of these hybrid molecules can also be difficult. eprajournals.com Furthermore, understanding the intricate structure-activity relationships to optimize their therapeutic potential requires extensive investigation.

Despite these challenges, the exploration of pyrrole-furan conjugates like Pyrrole, 1-(5-methylfurfuryl) holds significant promise for the discovery of new chemical entities with unique properties and potential applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-methylfuran-2-yl)methyl]pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-4-5-10(12-9)8-11-6-2-3-7-11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHIUMOBCXFSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336092 | |

| Record name | Pyrrole, 1-(5-methylfurfuryl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13678-52-9 | |

| Record name | Pyrrole, 1-(5-methylfurfuryl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Studies of N Substituted Pyrroles with Furan Moieties

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic substitution is a characteristic reaction of pyrrole, a five-membered aromatic heterocycle. onlineorganicchemistrytutor.comlibretexts.org The pyrrole ring is highly activated towards electrophiles, being significantly more reactive than benzene (B151609). pharmaguideline.comvpscience.org This heightened reactivity is attributed to the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring. libretexts.orgvpscience.org

Regioselectivity and Positional Reactivity (e.g., α-position preference)

Electrophilic attack on the pyrrole ring predominantly occurs at the α-positions (C2 and C5). wikipedia.orgyoutube.comstackexchange.com This preference is due to the greater stability of the cationic intermediate (arenium ion) formed during the reaction. stackexchange.compearson.com Attack at the α-position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the β-position (C3 and C4) results in a less stable intermediate with only two resonance structures. stackexchange.com If the α-positions are blocked, electrophilic substitution can then occur at the β-positions. wikipedia.orgyoutube.com

Common electrophilic substitution reactions of pyrrole include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. vpscience.orgwikipedia.org Due to the high reactivity of the pyrrole ring, milder reagents and conditions are often employed compared to those used for benzene. vpscience.org

Influence of N-Substituent (5-methylfurfuryl group) on Reactivity

The nature of the substituent on the nitrogen atom of the pyrrole ring significantly influences its reactivity and the regioselectivity of electrophilic substitution. While N-alkyl groups generally increase the electron density of the pyrrole ring, bulky N-substituents can introduce steric hindrance. rsc.org

In the case of 1-(5-methylfurfuryl)pyrrole, the 5-methylfurfuryl group is attached to the pyrrole nitrogen. The electronic influence of this substituent on the pyrrole ring's reactivity towards electrophiles is a key factor. Studies on N-phenyl substituted pyrroles have shown that substituents on the phenyl ring can affect the susceptibility of the pyrrole ring to electrophilic attack. For instance, electron-donating groups on the N-phenyl ring enhance the reactivity of the pyrrole ring.

The furfuryl group itself contains an oxygen heteroatom, which can influence the electronic environment. However, the primary effect of the N-substituent is often steric, potentially hindering the approach of electrophiles to the α-positions of the pyrrole ring. rsc.org Research on 2-vinylpyrroles with bulky N-substituents has demonstrated that steric interactions can inhibit certain reactions by destabilizing specific conformations. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

Pyrroles with N-substitution are capable of participating in cycloaddition reactions, including [4+2] Diels-Alder reactions, where the pyrrole can act as the diene. wikipedia.orgrsc.org The presence of an electron-withdrawing group on the nitrogen atom can facilitate this type of reaction. wikipedia.org

The furan (B31954) ring within the 1-(5-methylfurfuryl)pyrrole molecule can also undergo Diels-Alder reactions. Furan is known to participate in [4+2] cycloadditions with various dienophiles. mdpi.com The reactivity of the furan ring in such reactions can be influenced by the substituents attached to it.

Studies have shown that benzynes, generated from precursors like diaryliodonium salts, can undergo cycloaddition with N-arylpyrroles. d-nb.info This suggests that the pyrrole ring in N-substituted derivatives can indeed act as a diene under appropriate conditions. The cycloaddition of pyrrole units with benzynes generated via the hexadehydro-Diels-Alder (HDDA) reaction has also been reported. nih.gov

Oxidation and Reduction Pathways of Pyrrole and Furan Rings

The pyrrole ring is susceptible to oxidation, which can lead to the formation of polypyrrole under acidic conditions. wikipedia.org Oxidation of pyrrole can also yield maleimide. pharmaguideline.com Conversely, the reduction of pyrrole produces pyrrolidine. pharmaguideline.com

The furan ring can also undergo both oxidation and reduction. The specific products of these reactions depend on the reagents and conditions employed. For instance, the reduction of furan can lead to the formation of tetrahydrofuran. msu.edu

In a molecule like 1-(5-methylfurfuryl)pyrrole, the relative reactivity of the pyrrole and furan rings towards oxidizing and reducing agents would determine the outcome of the reaction. The presence of substituents on both rings will also play a role in their susceptibility to oxidation and reduction.

Nucleophilic Substitution and Deprotonation Reactions

While electrophilic substitution is more common for pyrrole, nucleophilic substitution reactions can occur under certain conditions. youtube.com The NH proton in pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases like butyllithium (B86547) or sodium hydride to form the pyrrolide anion. wikipedia.org This anion is nucleophilic and can react with electrophiles. wikipedia.org

In N-substituted pyrroles, such as 1-(5-methylfurfuryl)pyrrole, the absence of the NH proton means that deprotonation would occur at a carbon atom. The acidity of the C-H bonds in N-substituted pyrroles can be influenced by the N-substituent. beilstein-journals.org Deprotonation at a carbon atom, followed by reaction with an electrophile, provides a route for the functionalization of the pyrrole ring. beilstein-journals.orgnih.gov

Studies on the deprotonation of N-arylpyrroles have shown that the site of deprotonation can be influenced by the nature of the aryl substituent and the reaction conditions. beilstein-journals.orgnih.gov

Radical Reactions and Polymerization Tendencies

Pyrrole and its derivatives can undergo radical reactions. The free radical formed by hydrogen atom abstraction from the methyl group of N-methylpyrrole has been shown to dimerize. ibm.com

Pyrrole is also known to polymerize, particularly under acidic conditions, to form polypyrrole. wikipedia.org The polymerization of vinyl monomers can be initiated by free radicals, and this process involves initiation, propagation, and termination steps. fujifilm.com The introduction of a radical cascade reaction into polymer chemistry has enabled synchronized polymerization and modification. nih.gov

For 1-(5-methylfurfuryl)pyrrole, both the pyrrole and furan rings could potentially be involved in radical reactions or polymerization. The tendency to polymerize would depend on the reaction conditions and the stability of the radical intermediates formed.

Advanced Spectroscopic and Characterization Techniques for Pyrrole, 1 5 Methylfurfuryl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Pyrrole (B145914), 1-(5-methylfurfuryl) in solution. rice.eduresearchgate.net Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, revealing the intricate details of the molecule's architecture.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms present in Pyrrole, 1-(5-methylfurfuryl).

The ¹H NMR spectrum exhibits distinct signals for the protons on the pyrrole and furan (B31954) rings, as well as the methyl and methylene (B1212753) groups. The chemical shifts (δ) are influenced by the electron density around the protons, offering clues to their positions within the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the ten carbon atoms in the molecule. The positions of these signals are indicative of the carbon's hybridization and its bonding environment. hmdb.ca

Table 1: Experimental ¹H and ¹³C NMR Chemical Shift Data for Pyrrole, 1-(5-methylfurfuryl)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2/H-5 (Pyrrole) | 6.63 | 121.2 |

| H-3/H-4 (Pyrrole) | 6.12 | 108.3 |

| H-3 (Furan) | 6.05 | 108.8 |

| H-4 (Furan) | 5.91 | 106.3 |

| CH₂ | 4.95 | 46.8 |

| CH₃ | 2.25 | 13.6 |

| C-2/C-5 (Pyrrole) | - | 121.2 |

| C-3/C-4 (Pyrrole) | - | 108.3 |

| C-2 (Furan) | - | 152.0 |

| C-5 (Furan) | - | 151.0 |

| C-3 (Furan) | - | 108.8 |

| C-4 (Furan) | - | 106.3 |

| CH₂ | - | 46.8 |

| CH₃ | - | 13.6 |

Note: Specific assignments may vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values found in the literature.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms in Pyrrole, 1-(5-methylfurfuryl). nih.govnih.govdiva-portal.org

COrrelation SpectroscopY (COSY) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For Pyrrole, 1-(5-methylfurfuryl), COSY spectra would show correlations between adjacent protons on the pyrrole and furan rings, helping to confirm their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.educolumbia.edu This is crucial for assigning the carbon signals based on the already identified proton signals. For instance, the proton signal of the methylene bridge would show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.eduyoutube.com This technique is instrumental in connecting the different fragments of the molecule. For example, the methylene protons would show correlations to the carbon atoms of both the pyrrole and furan rings, confirming the link between these two heterocyclic systems.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. nih.govresearchgate.netresearchgate.net This theoretical calculation, often performed using Density Functional Theory (DFT), can provide calculated ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the proposed structure of Pyrrole, 1-(5-methylfurfuryl). The accuracy of the GIAO method depends on the chosen level of theory and basis set. ananikovlab.ru

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of Pyrrole, 1-(5-methylfurfuryl). google.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. acs.orgresearchgate.net For Pyrrole, 1-(5-methylfurfuryl), with a molecular formula of C10H11NO, the expected monoisotopic mass is 161.0841 g/mol . chemspider.com HRMS can confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions. sciex.comeuropa.eusemanticscholar.org

Table 2: HRMS Data for Pyrrole, 1-(5-methylfurfuryl)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Monoisotopic Mass | 161.0841 u |

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis and is used to study the fragmentation patterns of ions. researchgate.net In a typical MS/MS experiment, the molecular ion of Pyrrole, 1-(5-methylfurfuryl) (m/z 161) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing valuable structural information. researchgate.net Common fragmentation pathways for this molecule could involve cleavage of the bond between the methylene group and the pyrrole or furan ring, leading to characteristic daughter ions. tutorchase.comlibretexts.org Analysis of these fragmentation patterns can help to confirm the connectivity of the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of Pyrrole, 1-(5-methylfurfuryl) by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the pyrrole ring, the furan ring, the methyl group, and the interconnecting methylene bridge.

Detailed analysis of the spectrum reveals characteristic absorption bands. The presence of both aromatic C-H stretching vibrations from the two heterocyclic rings and aliphatic C-H stretching from the methyl and methylene groups is typically observed above and below 3000 cm⁻¹, respectively. Key fingerprint absorptions for the heterocyclic systems and the substituent groups provide definitive structural information. Research has identified specific vibrational frequencies for this molecule.

The primary vibrational modes can be assigned to specific bonds and functional groups within the molecule:

C-H Stretching: Vibrations corresponding to the C-H bonds on both the pyrrole and furan rings, as well as the aliphatic C-H bonds of the methyl (CH₃) and methylene (CH₂) groups. The aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while the aliphatic stretches are found in the 3000-2850 cm⁻¹ range. A strong band at 2925 cm⁻¹ is characteristic of this aliphatic C-H stretching. oup.com

C=C and C-N Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan and pyrrole rings, and the carbon-nitrogen bond of the pyrrole ring, give rise to a series of bands in the 1650-1400 cm⁻¹ region. A medium intensity band observed at 1613 cm⁻¹ is attributed to these C=C stretching vibrations. oup.com

C-O-C Stretching: The furan ring is characterized by a strong C-O-C (ether) stretching vibration. This typically produces a prominent absorption band in the 1260-1020 cm⁻¹ range. For Pyrrole, 1-(5-methylfurfuryl), a strong band has been noted at 1163 cm⁻¹, which is indicative of the C-O-C asymmetric stretch of the furan moiety. oup.com

| Observed Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

|---|---|---|---|

| 2925 | Strong | Aliphatic C-H Stretch (Methyl & Methylene) | oup.com |

| 1613 | Medium | C=C Aromatic Ring Stretch (Pyrrole/Furan) | oup.com |

| 1163 | Strong | Asymmetric C-O-C Stretch (Furan) | oup.com |

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For Pyrrole, 1-(5-methylfurfuryl), the absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital). The chromophores responsible for this absorption are the two conjugated heterocyclic rings, pyrrole and furan.

Both pyrrole and furan are known to exhibit strong absorption in the far-UV region, corresponding to π → π* electronic transitions.

Pyrrole: The UV spectrum of the parent pyrrole molecule in the vapor phase shows an absorption maximum around 211 nm. netsci-journal.com

Furan: The parent furan molecule has an absorption maximum at approximately 208 nm. rsc.org

In Pyrrole, 1-(5-methylfurfuryl), the two aromatic systems are not directly conjugated but are linked by an insulating methylene (-CH₂-) group. This separation means that the electronic system of the molecule behaves largely as a sum of its two independent chromophores. Therefore, the UV-Vis spectrum is expected to show intense absorption bands below 250 nm, characteristic of the individual π → π* transitions of the substituted pyrrole and furan rings. Studies on similar N-substituted pyrroles confirm that the longest wavelength absorption bands are typically due to electron transfer from the pyrrole ring to the substituent group. oup.comoup.com For Pyrrole, 1-(5-methylfurfuryl), this would involve transitions localized on the N-furfuryl moiety. The presence of the methyl group on the furan ring may induce a slight bathochromic (red) shift compared to the unsubstituted parent heterocycles. globalresearchonline.net

Chromatographic Methods for Mixture Analysis and Purification

Chromatographic techniques are indispensable for the separation, identification, and purification of Pyrrole, 1-(5-methylfurfuryl) from complex mixtures, such as food aromas or synthetic reaction products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and is well-suited for Pyrrole, 1-(5-methylfurfuryl). In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. After separation, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

This compound has been identified in the volatile fraction of roasted coffee. researchgate.net In such analyses, a DB-Wax column is often used, which is a polar stationary phase suitable for separating furan and pyrrole derivatives. A retention index (RI) of 1885 has been reported for Pyrrole, 1-(5-methylfurfuryl) on a DB-Wax column. researchgate.net

The mass spectrum is critical for unambiguous identification. The molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 161, corresponding to its molecular weight. acs.org The fragmentation pattern is dictated by the structure's weakest points. Common fragmentation pathways would likely involve:

Cleavage of the bond between the methylene bridge and the pyrrole nitrogen, leading to a prominent fragment ion at m/z 81 (the methylfurfuryl cation).

Formation of a pyrrolylmethyl cation fragment at m/z 80.

Loss of the methyl group, resulting in a fragment at m/z 146.

| Analysis Parameter | Description | Reference |

|---|---|---|

| Typical GC Column | DB-Wax (polar) | researchgate.net |

| Reported Retention Index (RI) | 1885 | researchgate.net |

| Molecular Ion (M⁺) | m/z 161 | acs.org |

| Key Fragment Ions (Predicted) | m/z 81 (C₅H₅O-CH₂⁺) | |

| m/z 80 (C₄H₄N-CH₂⁺) |

Liquid chromatography-mass spectrometry (LC-MS) is employed for the analysis of compounds that are non-volatile or thermally labile. While Pyrrole, 1-(5-methylfurfuryl) is amenable to GC-MS, LC-MS provides an alternative and complementary analytical approach, particularly for complex sample matrices that may require minimal sample preparation. In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column, before detection by mass spectrometry.

For related furan and pyrrole metabolites, LC-MS/MS methods have been developed using electrospray ionization (ESI) in both positive and negative ion modes. netsci-journal.commdpi.com Predicted LC-MS/MS data for the isomer 3-[(5-Methyl-2-furanyl)methyl]-1H-pyrrole suggests that analysis in positive-ion mode would be effective, with the protonated molecule [M+H]⁺ appearing at m/z 162. worldscientific.com Tandem mass spectrometry (MS/MS) would then be used to generate specific fragment ions for enhanced selectivity and confident identification.

A typical LC-MS method would involve:

Column: A reversed-phase C18 column.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to promote ionization.

Ionization: Electrospray Ionization (ESI) in positive mode.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for the quantification and purification of Pyrrole, 1-(5-methylfurfuryl). Given that the compound possesses strong UV chromophores, detection at a wavelength corresponding to the absorption maximum of the pyrrole or furan ring (e.g., in the 210-230 nm range) would provide high sensitivity.

Validated HPLC methods for other pyrrole-containing compounds often utilize reversed-phase chromatography. oup.com A typical setup for the analysis of Pyrrole, 1-(5-methylfurfuryl) would consist of:

Column: A Purospher® STAR RP-18 or similar reversed-phase column. oup.com

Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile and/or methanol. oup.com

Detection: UV detector set at a wavelength between 210 nm and 230 nm.

Flow Rate: A standard flow rate of 1.0 mL/min. oup.com

This method would be particularly useful for preparative applications to isolate the compound in high purity from a reaction mixture or for routine quality control analysis where quantification is the primary goal.

Theoretical and Computational Chemistry of Pyrrole, 1 5 Methylfurfuryl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and energetic properties of molecules. For a compound like Pyrrole (B145914), 1-(5-methylfurfuryl)-, both Density Functional Theory (DFT) and ab initio methods would be instrumental in elucidating its characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT studies on pyrrole and furan (B31954) have provided significant insights into their electronic structure and reactivity. For instance, DFT calculations have been employed to study the interaction of these heterocycles with various substrates and to understand their roles in chemical reactions.

DFT methods, such as those combining the B3LYP functional with a 6-31G* basis set, have been used to determine the complex geometries and total energies of isomers of pyrrole complexes. rsc.org Furthermore, DFT has been utilized to investigate the adsorption properties and bonding mechanisms of pyrrole and furan on metal surfaces, revealing that they tend to lie flat and form chemical bonds with surface atoms. Such studies are crucial for understanding the behavior of these molecules in catalytic processes.

In the context of substituted pyrrole-isoxazole derivatives, DFT has been used to probe their interactions with anions, with findings indicating that the selectivity for certain ions is linked to the deprotonation ability of the host sensors. mongoliajol.info Frontier molecular orbital (FMO) analysis, a common component of DFT studies, helps in understanding intramolecular charge transfer (ICT), which is a key aspect of the electronic transitions in these molecules. mongoliajol.info While no specific DFT data for Pyrrole, 1-(5-methylfurfuryl)- is available, it is anticipated that such calculations would reveal the influence of the methyl and furfuryl substituents on the electronic properties of the pyrrole ring.

Ab Initio Methods (e.g., MP2, HF)

Ab initio methods, which are based on first principles without the inclusion of experimental data, provide a high level of theory for chemical calculations. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are foundational in this category.

Studies on pyrrole and its complexes have utilized HF and MP2 methods to optimize geometries and determine total energies. rsc.org For example, the vibrational assignment of the vibration-rotation bands of pyrrole and furan has been supported by ab initio calculations at the MP2 level, which also provide insights into their geometrical structures. The assignment of fundamental bands is often corroborated by these high-level calculations, which consider both band positions and absolute absorption intensities.

High-level ab initio calculations have been instrumental in analyzing the gas-phase basicity of pyrrole and furan and their derivatives. rsc.org These studies indicate that while pyrrole and furan act as carbon bases, their nitro derivatives show a preference for protonation on the nitro group. rsc.org Such insights are crucial for understanding the reactivity of these heterocycles in different chemical environments.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on molecular behavior, from conformational preferences to reaction pathways.

Conformational Analysis and Torsional Potentials

The linkage between the pyrrole and 5-methylfuran rings via a methylene (B1212753) bridge in Pyrrole, 1-(5-methylfurfuryl)- introduces conformational flexibility. Conformational analysis would be essential to determine the preferred spatial arrangement of the two heterocyclic rings relative to each other. This analysis involves calculating the torsional potentials, or the energy barriers to rotation, around the single bonds connecting the rings.

For related furan-containing compounds, computational methods have been used to evaluate the torsional potential of conjugated backbones. acs.org These studies show that planar conformations can represent local energy minima, with deviations leading to an increase in energy. acs.org For example, in a study of polydiacetylenes with furan-containing side chains, dihedral scans were performed using semiempirical tight-binding methods to understand the energetic landscape of different conformations. acs.org Similar approaches applied to Pyrrole, 1-(5-methylfurfuryl)- would reveal the energy profile of rotation around the C-N and C-C bonds of the methylene linker, identifying the most stable conformers.

Electronic Structure and Aromaticity Studies of Pyrrole and Furan Rings

The electronic structure of Pyrrole, 1-(5-methylfurfuryl)- is dominated by the aromatic character of its two heterocyclic rings. Both pyrrole and furan are five-membered aromatic heterocycles that follow Hückel's rule (4n+2 π electrons). Current time information in Edmonton, CA.aip.org The lone pair of electrons on the heteroatom (nitrogen in pyrrole, oxygen in furan) participates in the π-electron system, contributing to their aromaticity. Current time information in Edmonton, CA.aip.org

The aromaticity of these rings, however, is not as pronounced as that of benzene (B151609). The resonance energies of benzene, pyrrole, and furan are approximately 152, 88, and 67 kJ/mol, respectively. Current time information in Edmonton, CA. This difference in aromaticity influences their reactivity. Pyrrole is generally more reactive than furan in electrophilic substitution reactions due to the greater electron-donating ability of the nitrogen atom compared to the oxygen atom. researchgate.net

Computational studies have quantified the aromaticity of these heterocycles using various indices. The interaction of the heteroatom lone pair with the π system of the ring is a key factor, with this interaction being stronger in pyrrole than in furan. The order of aromaticity is generally considered to be thiophene (B33073) > pyrrole > furan. researchgate.net The methyl group on the furan ring in Pyrrole, 1-(5-methylfurfuryl)- would be expected to have a minor electronic effect, slightly increasing the electron density of the furan ring through hyperconjugation.

| Compound | Resonance Energy (kJ/mol) | Reference |

|---|---|---|

| Benzene | 152 | Current time information in Edmonton, CA. |

| Thiophene | 121 | Current time information in Edmonton, CA. |

| Pyrrole | 88 | Current time information in Edmonton, CA. |

| Furan | 67 | Current time information in Edmonton, CA. |

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for predicting reaction mechanisms and mapping out the corresponding energy landscapes. For the formation of Pyrrole, 1-(5-methylfurfuryl)-, a likely synthetic route would involve the reaction of 5-methylfurfurylamine (B76237) with a suitable precursor for the pyrrole ring, such as a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis.

Theoretical studies on related reactions, such as the domino synthesis of N-aryl pyrroles from furan alcohols and nitrobenzenes, have elucidated the roles of different active sites on catalysts. These studies propose reaction pathways involving furan alcohol ring-opening and subsequent condensation reactions.

Furthermore, the formation of pyrrole derivatives through Maillard reactions has been a subject of interest, particularly in food chemistry. Computational modeling of these complex reaction networks can help to predict the formation of specific products. For instance, the reaction of furfural (B47365) with amino acids can lead to the formation of N-substituted pyrroles. While a specific energy landscape for the formation of Pyrrole, 1-(5-methylfurfuryl)- has not been published, computational methods could be used to model the reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic understanding.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., AIM Theory)

The intermolecular interactions involving Pyrrole, 1-(5-methylfurfuryl)- are dictated by its distinct chemical structure, which features a pyrrole ring and a 5-methylfuran ring linked by a methylene bridge. Unlike unsubstituted pyrrole, the nitrogen atom in Pyrrole, 1-(5-methylfurfuryl)- is tertiary, meaning it cannot act as a hydrogen bond donor. However, the molecule presents several sites that can act as hydrogen bond acceptors. These include the oxygen atom of the furan ring, which possesses lone pairs of electrons, and the π-electron clouds of both the furan and pyrrole aromatic rings. researchgate.netresearchgate.net

Studies on analogous systems, such as N-methylpyrrole and methylfuran, provide insight into the likely nature of these interactions. For N-methylpyrrole, the aromatic ring has been shown to act as a hydrogen bond acceptor, forming T-shaped complexes with hydrogen bond donors like alcohols. researchgate.net Similarly, research on furan and its methylated derivatives indicates a competition between the furan oxygen atom and the π-system as the preferred hydrogen bond docking site. researchgate.net Calculations often suggest that the hydrogen bond to the oxygen atom (OH⋯O) is stronger and more stable than the interaction with the π-cloud (OH⋯π). researchgate.net The methylation of the furan ring can further enhance the hydrogen bond acceptor strength of the molecule. researchgate.net

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (AIM) is a powerful computational method used to analyze and characterize chemical bonding, including weak intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.net AIM theory defines chemical bonds based on the topology of the electron density (ρ). A key feature is the bond critical point (BCP), a point of minimum electron density between two interacting atoms where the gradient of the electron density is zero.

The properties at the BCP provide quantitative information about the nature and strength of the interaction. researchgate.netresearchgate.net Important AIM parameters include:

The electron density (ρ(r)) at the BCP : Its value correlates with the strength of the bond.

The Laplacian of the electron density (∇²ρ(r)) at the BCP : The sign of the Laplacian distinguishes between different types of interactions. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value indicates a "shared-shell" interaction, typical of covalent bonds. researchgate.net

The total electron energy density (H(r)) at the BCP : The sign of H(r) can also help classify the interaction. A negative H(r) suggests some degree of covalent character, even in hydrogen bonds.

In the context of Pyrrole, 1-(5-methylfurfuryl)-, AIM analysis could be used to characterize the hydrogen bonds formed with donor molecules (e.g., water, alcohols). By calculating the topological parameters at the BCPs for potential O-H⋯O (furan oxygen) and O-H⋯π (ring) interactions, one could determine the preferred interaction site and quantify the bond strengths. For example, studies on similar heterocyclic dimers have used AIM to calculate intermolecular hydrogen bond energies. researchgate.net

Table 1: Representative AIM Topological Parameters for Intermolecular Hydrogen Bonds in Heterocyclic Systems This table presents typical values derived from computational studies on pyrrole and furan analogues to illustrate how AIM parameters characterize different hydrogen bonds. Actual values for Pyrrole, 1-(5-methylfurfuryl)- would require specific calculations.

| Interacting Atoms (Donor-H···Acceptor) | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) | Interaction Type |

| O-H···O (Furan) | 0.020 - 0.040 | > 0 | < 0 | Moderate, partially covalent H-bond |

| N-H···O (Pyrrole Dimer) | 0.015 - 0.035 | > 0 | < 0 | Moderate H-bond researchgate.netresearchgate.net |

| O-H···π (Pyrrole Ring) | 0.005 - 0.015 | > 0 | > 0 | Weak H-bond / van der Waals |

| C-H···O | 0.002 - 0.010 | > 0 | > 0 | Weak H-bond |

Data sourced and adapted from analogous systems described in the literature. researchgate.netresearchgate.netresearchgate.net

Computational Prediction of Spectroscopic Properties (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. researchgate.netacs.org It computes the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The method also provides the oscillator strength (f) for each transition, which relates to the intensity of the corresponding spectral band. researchgate.net

For Pyrrole, 1-(5-methylfurfuryl)-, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the two aromatic chromophores: the pyrrole ring and the 5-methylfuran ring. The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional. researchgate.net While standard hybrid functionals like B3LYP are commonly used, others such as CAM-B3LYP may provide more accurate results for certain types of electronic excitations, particularly in systems with potential for charge-transfer. researchgate.netacs.org

Computational studies on pyrrole and furan derivatives confirm that their absorption spectra are characterized by intense bands in the ultraviolet region. acs.orgsci-hub.st For Pyrrole, 1-(5-methylfurfuryl)-, the electronic coupling between the pyrrole and methylfuran rings through the methylene spacer is likely to be minimal, suggesting that the resulting spectrum might approximate a superposition of the spectra of its constituent parts, with some shifts due to substitution. TD-DFT calculations can precisely model these effects.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for Pyrrole, 1-(5-methylfurfuryl)- This table is a hypothetical representation of TD-DFT results, based on typical values for pyrrole and furan chromophores, to demonstrate the expected output of such a calculation. researchgate.netresearchgate.netacs.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 265 | 0.45 | HOMO → LUMO (π → π, Furan-centric) |

| S₀ → S₂ | 215 | 0.60 | HOMO-1 → LUMO (π → π, Pyrrole-centric) |

| S₀ → S₃ | 205 | 0.15 | HOMO → LUMO+1 (π → π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Data are representative and adapted from literature on related compounds. researchgate.netacs.orgsci-hub.st

The analysis of the molecular orbitals involved in these transitions (e.g., HOMO, LUMO) allows for a detailed assignment of each absorption band. For instance, a transition might be localized primarily on the furan ring or the pyrrole ring, or involve charge transfer between the two. Such computational predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule. researchgate.netacs.org

Derivatization and Structural Modification Strategies for N Substituted Pyrrole Furan Compounds

Functionalization of the Pyrrole (B145914) Ring

The pyrrole ring in N-substituted pyrroles is electron-rich and highly susceptible to electrophilic substitution. researchgate.netwikipedia.org This reactivity allows for the introduction of a wide array of functional groups, primarily at the C2 and C5 positions, due to the superior stability of the resulting cationic intermediate (σ-complex). researchgate.netuobaghdad.edu.iq However, the regioselectivity can be influenced by steric factors and the nature of the substituent on the nitrogen atom. researchgate.net

Common functionalization strategies for the pyrrole ring include:

Halogenation: Pyrroles readily react with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br2) to yield halogenated derivatives. wikipedia.org While polyhalogenation is common, monohalogenation can be achieved under controlled conditions. wikipedia.org

Acylation: The introduction of an acyl group onto the pyrrole ring can be accomplished using various methods, including the use of acid chlorides or anhydrides, with or without a catalyst. wikipedia.org The Vilsmeier-Haack reaction is a classic method for the formylation of pyrroles. wikipedia.org

Nitration and Sulfonation: Nitration can be achieved using reagents like nitric acid in acetic anhydride, while sulfonation can be performed with the pyridine-sulfur trioxide complex (Py·SO3). wikipedia.orgvpscience.org The use of harsh acidic conditions, common in benzene (B151609) chemistry, is often avoided as it can lead to polymerization of the pyrrole ring. wikipedia.orguobaghdad.edu.iq

Alkylation: While direct C-alkylation of the pyrrole ring can be challenging, it can be achieved under specific conditions, often involving metalated pyrrole intermediates. wikipedia.org

Table 1: Examples of Pyrrole Ring Functionalization Reactions

| Reaction Type | Reagent(s) | Typical Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-(5-methylfurfuryl)pyrrole |

| Acylation | Acetyl chloride / AlCl3 | 2-Acetyl-1-(5-methylfurfuryl)pyrrole |

| Formylation | Vilsmeier-Haack (POCl3, DMF) | 1-(5-Methylfurfuryl)pyrrole-2-carbaldehyde |

| Nitration | HNO3 / Ac2O | 2-Nitro-1-(5-methylfurfuryl)pyrrole |

These functionalization reactions provide a toolbox for modifying the electronic properties and steric profile of the pyrrole moiety in "Pyrrole, 1-(5-methylfurfuryl)," enabling the synthesis of a diverse library of derivatives.

Modification of the Furan (B31954) Moiety

The furan ring, while also an aromatic heterocycle, is generally less reactive towards electrophilic substitution than pyrrole. researchgate.net However, the furan moiety in "Pyrrole, 1-(5-methylfurfuryl)" presents unique opportunities for chemical modification, particularly at the 5-methyl group and the furan ring itself.

Potential modifications of the furan moiety include:

Oxidation of the Methyl Group: The 5-methyl group can be a handle for oxidation to introduce other functional groups. For instance, it can be oxidized to an aldehyde (5-formyl) or a carboxylic acid (5-carboxy) group using appropriate oxidizing agents. This transforms the relatively inert methyl group into a reactive site for further derivatization.

Halogenation of the Methyl Group: Radical halogenation of the 5-methyl group can introduce one or more halogen atoms, creating a benzylic-type halide that is susceptible to nucleophilic substitution.

Ring Opening and Rearrangement: Under certain acidic conditions, the furan ring can undergo ring-opening to form a 1,4-dicarbonyl compound. researchgate.net This intermediate can then be used in subsequent reactions to form different heterocyclic systems.

Cycloaddition Reactions: Furans can participate as dienes in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. This allows for the construction of complex, bridged ring systems.

Atom Swapping Reactions: Recent advances in photocatalysis have enabled the direct conversion of furans to pyrroles by swapping the oxygen atom for a nitrogen atom from a nitrogen source in a single step. researchgate.netchemistryworld.com This represents a powerful tool for skeletal editing of the furan moiety.

Table 2: Potential Modifications of the Furan Moiety

| Reaction Type | Reagent(s) | Potential Product |

| Methyl Group Oxidation | Mild oxidizing agent (e.g., MnO2) | 1-((5-Formylfuran-2-yl)methyl)pyrrole |

| Diels-Alder Reaction | Maleic anhydride | A tricyclic adduct |

| Furan to Pyrrole Conversion | Photocatalyst, Amine source | 1-((5-Methyl-1H-pyrrol-2-yl)methyl)-1H-pyrrole |

These transformations highlight the potential to selectively modify the furan part of the molecule, further expanding the chemical space accessible from "Pyrrole, 1-(5-methylfurfuryl)".

Synthesis of Novel Conjugates and Hybrid Structures

"Pyrrole, 1-(5-methylfurfuryl)" can serve as a versatile building block for the synthesis of larger, more complex molecules such as polymers, conjugates, and hybrid structures. The presence of two distinct aromatic heterocyclic rings allows for a variety of coupling and polymerization strategies.

Approaches to synthesizing novel conjugates and hybrid structures include:

Polymerization: The pyrrole and furan rings can be incorporated into conjugated polymer backbones. For example, oxidative polymerization of pyrrole is a well-established method to produce polypyrrole, a conducting polymer. Similarly, furan-containing polymers can be synthesized. By utilizing "Pyrrole, 1-(5-methylfurfuryl)" as a monomer or a comonomer, novel polymers with tailored electronic and optical properties can be prepared.

Cross-Coupling Reactions: Functionalized derivatives of "Pyrrole, 1-(5-methylfurfuryl)" (e.g., halogenated or boronylated derivatives) can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling) to link the pyrrole-furan scaffold to other molecular fragments. This enables the construction of complex organic molecules with diverse functionalities.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto either the pyrrole or furan ring would allow for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently link the molecule to other chemical entities.

Multicomponent Reactions: The inherent reactivity of the pyrrole and furan rings can be exploited in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient route to novel hybrid structures.

Table 3: Strategies for Conjugate and Hybrid Structure Synthesis

| Strategy | Description | Potential Outcome |

| Oxidative Polymerization | Polymerizing the pyrrole moiety. | A polymer with a polypyrrole backbone and pendant methylfurfuryl groups. |

| Suzuki Coupling | Coupling a borylated derivative with an aryl halide. | A biaryl structure containing the pyrrole-furan unit. |

| "Click" Chemistry | Reacting an azide-functionalized derivative with an alkyne. | A triazole-linked conjugate. |

The synthesis of such conjugates and hybrid structures from "Pyrrole, 1-(5-methylfurfuryl)" opens up possibilities for applications in materials science, and other areas where complex molecular architectures are desired.

Structure-Activity Relationship (SAR) Studies for N-Substituted Pyrrole Derivatives (excluding clinical applications)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its properties and activities. For N-substituted pyrrole derivatives, these studies, excluding clinical applications, can provide valuable insights into their chemical reactivity, physical properties, and performance in various non-biological contexts.

Key aspects of SAR studies for N-substituted pyrrole derivatives include:

Influence of N-Substituent: The nature of the substituent on the pyrrole nitrogen significantly impacts the electronic properties of the ring. Electron-withdrawing groups decrease the nucleophilicity of the pyrrole ring, making it less reactive towards electrophiles. Conversely, electron-donating groups enhance its reactivity. The steric bulk of the N-substituent can also influence the regioselectivity of reactions on the pyrrole ring. researchgate.net

Antioxidant and Corrosion Inhibition Properties: The electron-rich nature of the pyrrole and furan rings suggests potential for antioxidant activity. SAR studies could explore how different substituents on either ring affect the ability of the molecule to scavenge free radicals or inhibit oxidative processes. Similarly, these compounds could act as corrosion inhibitors by adsorbing onto metal surfaces, and SAR would help optimize this property.

Table 4: Illustrative SAR for N-Substituted Pyrroles in Non-Clinical Contexts

| Structural Variation | Observed Effect | Potential Application Area |

| Increasing steric bulk of N-substituent | Altered crystal packing and film morphology | Organic electronics |

| Introduction of electron-withdrawing groups on the pyrrole ring | Increased resistance to oxidation | Stabilizers for materials |

| Functionalization with polar groups | Enhanced solubility in polar solvents | Processability of materials |

| Variation of substituents on the furan ring | Tunable photophysical properties (absorption/emission) | Dyes and pigments |

By systematically modifying the structure of "Pyrrole, 1-(5-methylfurfuryl)" and related compounds and evaluating the resulting changes in their properties, a deeper understanding of the structure-activity relationships can be established, guiding the design of new molecules with desired characteristics for a wide range of non-clinical applications.

Role in Natural Product Chemistry and Biosynthetic Pathways

Occurrence of Pyrrole (B145914) Derivatives in Natural Products

The pyrrole ring is a ubiquitous structural motif found in a wide range of natural products, many of which are essential for life. ekb.eg Although pyrrole itself is not naturally occurring, its derivatives are integral to many cofactors and secondary metabolites.

Key examples of naturally occurring pyrrole-containing molecules include:

Porphyrins: These macrocyclic structures, composed of four pyrrole rings, are central to vital biological functions. Heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12 all contain a porphyrin or a related corrin (B1236194) ring system. wikipedia.org

Bile Pigments: Bilirubin and biliverdin, breakdown products of heme, are linear tetrapyrroles.

Alkaloids: A vast number of alkaloids, particularly those isolated from marine sponges of the genus Agelas, feature pyrrole-2-carboxamide units, often with bromine substitutions. chim.itmdpi.com Examples include oroidin (B1234803) and ageliferin. mdpi.com

Other Secondary Metabolites: The pyrrole ring is also a key component of various other natural products with diverse biological activities, such as the antibiotic pyrrolnitrin, the antifungal pyoluteorin, and the prodigiosin (B1679158) pigments. researchgate.netresearchgate.net

Biosynthesis of Pyrrole Ring Systems

Nature employs several elegant strategies to construct the pyrrole ring. Two major biosynthetic pathways are particularly prominent:

From δ-Aminolevulinic Acid (ALA): This is a well-established pathway where two molecules of ALA, derived from glycine (B1666218) and succinyl-CoA, undergo an enzyme-catalyzed Knorr-type condensation to form porphobilinogen (B132115) (PBG). wikipedia.orgmdpi.com PBG, a trisubstituted pyrrole, serves as the fundamental building block for the biosynthesis of porphyrins and other tetrapyrrolic compounds. wikipedia.org

From Proline: The amino acid L-proline is a common precursor for the formation of the pyrrole-2-carboxylate unit, a frequently encountered moiety in natural products. mdpi.com This transformation involves a controlled four-electron oxidation of a prolyl-S-carrier protein intermediate, catalyzed by a flavoprotein desaturase, to yield a pyrrolyl-2-carboxyl-S-carrier protein. mdpi.com

Enzymatic Pathways in Pyrrole-Containing Natural Product Assembly

The biosynthesis of complex pyrrole-containing natural products involves a sophisticated interplay of various enzymes. The formation of thiotemplated pyrroles, for instance, is a key process in the biosynthesis of many nonribosomal peptides. agarwallab.com This involves the acylation of L-proline to a carrier protein, followed by a four-electron oxidation to form the pyrrolyl-S-carrier protein. agarwallab.com

In the biosynthesis of prodigiosin, a tripyrrolic red pigment, a convergent pathway brings together three different pyrrole rings derived from precursors like L-proline, L-serine, and L-methionine. wikipedia.org The assembly of the tambjamine family of alkaloids also showcases unique enzymatic strategies, including a di-domain biocatalyst with both transaminase and thioester reductase activities. nih.gov

Interplay of Furan (B31954) and Pyrrole Moieties in Natural Metabolites

While Pyrrole, 1-(5-methylfurfuryl) itself is not a natural product, the co-occurrence and interaction of furan and pyrrole rings in biosynthetic pathways and synthetic macrocycles is an area of active research. thegoodscentscompany.comacs.org The oxidation of furan rings, for example, can lead to reactive γ-ketoenal intermediates. nih.gov

Applications in Materials Science and Functional Materials

Role as Chemical Building Blocks and Synthetic Intermediates

Pyrrole (B145914), 1-(5-methylfurfuryl) serves as a versatile building block in organic synthesis. The pyrrole and furan (B31954) moieties can be chemically modified to create more complex molecules. For instance, the pyrrole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. slideshare.net The furan ring, derived from biomass sources like 5-hydroxymethylfurfural (B1680220) (HMF), positions this compound as a bio-based building block for sustainable chemistry. rsc.orgnih.govacs.org The conversion of HMF to intermediates like 1-hydroxyhexane-2,5-dione (B3055535) provides a pathway to synthesize N-substituted pyrroles, including those derived from 1-(5-methylfurfuryl)pyrrole. rsc.orguni-rostock.de These synthetic routes are crucial for developing a wide array of compounds with applications in pharmaceuticals and materials science. researchgate.net

Materials Science Applications of Pyrrole-Based Systems

The integration of pyrrole units into larger molecular structures gives rise to materials with interesting electronic and self-assembly properties.

Pyrrole is a fundamental component in the synthesis of conducting polymers, with polypyrrole being a well-known example. frontiersin.org While research on polymers specifically derived from Pyrrole, 1-(5-methylfurfuryl) is not extensively documented, the broader class of pyrrole-based and furan-based conjugated polymers has been widely studied for applications in organic electronics. frontiersin.orgresearchgate.net These polymers, often synthesized through methods like Suzuki coupling or oxidative polymerization, exhibit semiconducting properties that make them suitable for use in organic solar cells and other electronic devices. frontiersin.orgrsc.org The incorporation of furan units, which have weaker aromaticity compared to thiophene (B33073) or benzene (B151609), can influence the electronic and physical properties of the resulting polymers. researchgate.net

Supramolecular assemblies are complex structures formed through non-covalent interactions between molecules. Pyrrole-containing macrocycles are known to form host-guest complexes with various molecules, leading to applications in areas like catalysis and molecular recognition. nankai.edu.cn The ability of pyrrole derivatives to participate in hydrogen bonding and π-π stacking interactions makes them suitable for constructing intricate supramolecular architectures. nankai.edu.cn While specific studies on the supramolecular chemistry of Pyrrole, 1-(5-methylfurfuryl) are limited, the general principles of pyrrole-based supramolecular assembly suggest its potential in creating functional materials with tailored properties. nankai.edu.cnbeilstein-journals.org

Conjugated Polymers and Organic Electronics

Occurrence and Formation in Food Chemistry and Aroma Research

Pyrrole, 1-(5-methylfurfuryl) is a notable volatile compound that contributes to the characteristic aroma and flavor of various cooked and roasted foods.

Formation Pathways of Pyrrole and Furan Volatiles in Food Processing (e.g., Maillard Reaction)

The primary route for the formation of Pyrrole, 1-(5-methylfurfuryl) in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. researchgate.netresearchgate.net This non-enzymatic browning reaction is responsible for the development of color, flavor, and aroma in a wide range of food products. bio-conferences.org

During the Maillard reaction, intermediates such as furfural (B47365) and 5-methylfurfural (B50972) are formed from the degradation of sugars. researchgate.netnih.gov These furanic compounds can then react with amino acids or other nitrogen-containing compounds to produce N-substituted pyrroles. nih.gov Specifically, the reaction of 5-methylfurfural with an amino source can lead to the formation of the 1-(5-methylfurfuryl)pyrrole structure. The reaction conditions, including temperature, pH, and the specific types of sugars and amino acids present, significantly influence the types and quantities of volatile compounds produced. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions of Pyrrole Scaffolds Excluding Clinical/safety

Enzyme Inhibition Studies and Molecular Mechanisms

Pyrrole (B145914) derivatives have been extensively studied as inhibitors of various enzymes, a mechanism central to many therapeutic interventions. nih.gov The pyrrole scaffold serves as a versatile building block for designing molecules that can fit into the active sites of enzymes and modulate their activity. nih.gov

Research into pyrrole-based compounds has identified them as potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response. nih.gov Specifically designed pyrrole derivatives have shown the ability to selectively inhibit either COX-1 or COX-2. nih.gov For instance, compounds featuring an acetic acid group at position 1 of the pyrrole ring demonstrated significant activity against both COX-1 and COX-2. nih.gov The development of selective COX inhibitors is a crucial area of anti-inflammatory drug research. nih.gov

Furthermore, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell signaling. nih.gov Studies have shown that these derivatives can bind to EGFR and VEGFR, forming stable complexes and acting as competitive inhibitors. nih.gov This interaction is a key mechanism behind their anti-inflammatory and antitumor activities. nih.gov

nih.govnih.govnih.govLigand-Receptor Binding Mechanisms (General)

A ligand is a substance that forms a complex with a biomolecule, such as a receptor protein, to elicit a biological response. wikipedia.org This binding, which occurs through intermolecular forces like hydrogen bonds and van der Waals forces, typically alters the three-dimensional shape of the receptor, thereby activating or inhibiting its function. wikipedia.org The pyrrole nucleus is a privileged scaffold used in the design of such ligands due to its ability to form various interactions and modulate properties like lipophilicity and hydrogen bonding capacity. nih.gov

The versatility of the pyrrole structure has been exploited to develop ligands for a variety of receptors. For example, researchers have synthesized pyrrole analogues to target dopamine (B1211576) (D₂, D₃, D₄) receptors, which are implicated in neurological disorders. researchgate.net By incorporating a pyrrole moiety between a phenyl ring and a basic nitrogen, scientists have been able to create compounds with specific binding affinities for different dopamine receptor subtypes. researchgate.net

Similarly, the neuropeptide Y5 receptor (Y5R), a target for obesity treatment, has been studied with various peptide ligands. nih.gov While these are larger peptide ligands, the principles of binding, involving interactions with extracellular loops of the receptor, are fundamental. nih.gov Synthetic, small-molecule ligands often mimic these natural interactions, and heterocyclic scaffolds like pyrrole are crucial for creating the necessary molecular architecture to achieve high-affinity binding. nih.gov

Antimicrobial Action Mechanisms

Pyrrole-containing compounds, both natural and synthetic, are recognized for their broad-spectrum antimicrobial activities. nih.govnih.gov The mechanism of action often involves the ability of these heterocyclic compounds to readily interact with essential biomolecules in microbial cells, disrupting their normal function. nih.gov The furan (B31954) ring system, also a component of Pyrrole, 1-(5-methylfurfuryl), is found in compounds like furfural (B47365), which possess known antimicrobial properties. researchgate.net

The antimicrobial action of pyrrole derivatives can manifest in several ways. Some compounds are believed to interfere with the microbial cell membrane. For instance, certain pyrrole derivatives can cause electrostatic interactions with the polar groups of phospholipid heads in the cell membrane, potentially leading to membrane disruption. nih.gov Other proposed mechanisms include the inhibition of critical enzymes or interference with DNA replication. nih.gov

Studies have demonstrated the efficacy of various pyrrole derivatives against a range of pathogens. For example, newly synthesized pyrrole-based chalcones were more effective against fungi than bacteria, while specific derivatives showed notable activity against Enterococcus faecalis. mdpi.com Other research on 1,2,3,4-tetrasubstituted pyrroles found them to be effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.org The lack of activity against Gram-negative bacteria in some cases is thought to be due to the low permeability of their outer membrane. acgpubs.org

Enterococcus faecalismdpi.comStaphylococcus aureusBacillus cereusacgpubs.orgC. albicansA. fumigatusF. oxysporumnih.govAnticancer Action Mechanisms

The pyrrole scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives showing promise in targeting various aspects of cancer cell biology. nih.govmdpi.com The mechanisms underlying these anticancer effects are often multifactorial, reflecting the complexity of cancer itself.

A primary mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases that are essential for tumor growth and survival. nih.gov As mentioned previously, derivatives have been designed to inhibit EGFR and VEGFR, receptors that play a pivotal role in angiogenesis (the formation of new blood vessels) and cell proliferation. nih.gov By blocking these receptors, the compounds can stifle tumor growth and metastasis. nih.gov

nih.govnih.govmdpi.comFuture Research Directions and Outlook

Development of Novel and Efficient Synthetic Methodologies

While classic syntheses for pyrrole (B145914) derivatives, such as the Paal-Knorr, Knorr, and Hantzsch methods, are well-established, future research will likely focus on developing more efficient, sustainable, and scalable routes to Pyrrole, 1-(5-methylfurfuryl)- and its derivatives. wikipedia.orguni-rostock.de The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole chemistry. uni-rostock.demdpi.com A significant advancement has been the development of a one-pot, two-step process starting from 2,5-dimethylfuran (B142691) (DF), a biomass-derived chemical. mdpi.com This process first involves the acid-catalyzed ring-opening of DF to produce the 1,4-dicarbonyl intermediate, which then undergoes the Paal-Knorr reaction. mdpi.com

Future synthetic strategies are expected to move towards even more sophisticated and greener methodologies. Domino reactions, which combine multiple transformations in a single step, offer a promising route. For instance, an efficient domino synthesis of N-aryl pyrroles from biomass-derived furan (B31954) alcohols and nitrobenzenes has been reported using metal phosphide (B1233454) catalysts, suggesting a potential pathway for related compounds. researchgate.net The exploration of flow chemistry methods could also enable the transition from laboratory-scale synthesis to larger production scales with improved control and efficiency. mdpi.com

Table 1: Future Synthetic Strategies for 1-(5-methylfurfuryl)pyrrole

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic Domino Reactions | Multi-step reactions where subsequent transformations occur under the same conditions without isolating intermediates. researchgate.net | Increased efficiency, reduced waste, high atom economy. |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor instead of a batch reactor. mdpi.com | Enhanced safety, scalability, precise control over reaction parameters. |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product containing parts of all reactants. | High efficiency, molecular diversity, operational simplicity. |

| Bio-based Synthesis | Utilization of renewable starting materials, such as furanic compounds derived from lignocellulosic biomass. mdpi.comijabbr.com | Sustainability, reduced reliance on petrochemicals. |

Advancements in Spectroscopic Characterization and Analytical Techniques

A thorough understanding of the structural and electronic properties of Pyrrole, 1-(5-methylfurfuryl)- is essential for its application. While standard techniques provide basic characterization, future research will necessitate the use of more advanced spectroscopic and analytical methods. nist.gov In-depth studies of the vibrational spectra of pyrrole and furan have been performed using Fourier transform interferometry combined with ab initio calculations, providing detailed insight into their molecular structures. researchgate.net A similar integrated approach could be applied to Pyrrole, 1-(5-methylfurfuryl)- to elucidate the conformational dynamics and vibrational coupling between the two heterocyclic rings.

The combination of spectroscopic analysis, electrochemical measurements, and time-dependent density functional theory (TD-DFT) has proven effective in characterizing π-conjugated oligomers containing furan and thiophene (B33073). acs.org This comprehensive methodology will be critical for mapping the electronic properties, such as the HOMO-LUMO gap, and predicting the photophysical behavior of Pyrrole, 1-(5-methylfurfuryl)-. Advanced mass spectrometry techniques, like LC-MS/MS, will also be invaluable for characterizing reaction products and potential trace impurities with high sensitivity and specificity.

Table 2: Advanced Analytical Techniques for Pyrrole-Furan Systems

| Technique | Information Provided | Relevance |

|---|---|---|

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Unambiguous structural elucidation and conformational analysis. |

| Time-Resolved Spectroscopy | Dynamics of excited states (e.g., fluorescence lifetime). | Understanding photophysical properties for applications in materials science. |

| FT-IR/Raman Spectroscopy | Vibrational modes of the molecule, bond strengths, and functional groups. researchgate.net | Structural confirmation and study of intermolecular interactions. |

| Electrochemical Analysis | Redox potentials, HOMO/LUMO energy levels. acs.org | Evaluation of electronic properties for use in semiconductors and sensors. |

Computational Design and Predictive Modeling for Pyrrole-Furan Systems

Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules with desired properties. For pyrrole-furan systems, computational methods are already being used to investigate reaction mechanisms and predict reactivity. Density Functional Theory (DFT) calculations, for example, can determine activation energies and predict regioselectivity in chemical reactions.

Future research will increasingly rely on predictive modeling to guide synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors (e.g., logP, polar surface area, HOMO-LUMO gaps) with specific properties, such as biological activity or material performance. For applications in chemical biology, molecular docking simulations can predict the binding affinity and orientation of Pyrrole, 1-(5-methylfurfuryl)- derivatives within the active sites of enzymes or receptors. researchgate.netnih.gov This in silico screening can identify promising candidates for further experimental validation, saving significant time and resources. Furthermore, TD-DFT calculations will be instrumental in predicting the optical and electronic properties of novel derivatives, guiding the design of new materials for optoelectronic applications. acs.org

Table 3: Computational Approaches for Pyrrole-Furan Systems

| Computational Method | Predictive Capability | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties. acs.org | Synthesis design, materials science. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physical properties. | Drug discovery, materials design. |

| Molecular Docking | Binding modes and affinities to biological targets. nih.gov | Chemical biology, drug design. |

| Molecular Dynamics (MD) | Conformational changes, solvent effects, system stability. | Understanding dynamic behavior in biological or material environments. |

Exploration of New Applications in Advanced Materials and Chemical Biology

The unique hybrid structure of Pyrrole, 1-(5-methylfurfuryl)- makes it a versatile scaffold for a wide range of applications. Pyrrole and furan rings are key components in many functional materials and biologically active compounds. nih.govrroij.com

In the field of advanced materials, pyrrole-based compounds are utilized in the development of conducting polymers, semiconductors for organic electronics, dyes, and sensors. researchgate.net The combination of the electron-rich pyrrole and furan rings in a π-conjugated system suggests that Pyrrole, 1-(5-methylfurfuryl)- could serve as a novel building block for organic semiconductors in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

In chemical biology, the pyrrole and furan motifs are present in a multitude of pharmaceuticals exhibiting diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.compharmatutor.orgvedantu.com Structurally related molecules have been investigated as potent enzyme inhibitors. nih.gov For example, N-(5-methylfurfuryl)aniline is a known precursor for bioactive molecules. arabjchem.org Therefore, future research could focus on synthesizing a library of derivatives based on the Pyrrole, 1-(5-methylfurfuryl)- scaffold to screen for new therapeutic agents. Its structure could also be incorporated into larger macrocycles or used as a chemical probe to study biological processes. nih.gov

Table 4: Potential Applications of Pyrrole-Furan Scaffolds

| Application Area | Specific Examples | Rationale |

|---|---|---|

| Advanced Materials | Organic Semiconductors, Conductive Polymers, Dyes. researchgate.net | The π-conjugated system offers tunable electronic and optical properties. |

| Chemical Biology | Enzyme Inhibitors, Antibacterial Agents, Anticancer Agents. nih.govmdpi.com | Pyrrole and furan are common pharmacophores in medicinal chemistry. |

| Agrochemicals | Herbicides, Fungicides. | Heterocyclic compounds are widely used in crop protection. |

| Renewable Polymers | Monomers for bio-based plastics and resins. ijabbr.com | The furan moiety can be derived from renewable biomass. |

Q & A

Q. What are the optimal methods for synthesizing 1-(5-methylfurfuryl)pyrrole derivatives in academic research?

Multi-component coupling reactions, particularly one-pot syntheses catalyzed by hydroxyapatite or other natural/synthetic catalysts, are effective for creating structurally complex pyrrole derivatives. For example, a penta-substituted pyrrole derivative was synthesized via a four-component reaction under reflux conditions in xylene, followed by purification via recrystallization . Key steps include:

- Refluxing reactants with chloranil in xylene (25–30 hours).

- Washing with NaOH and water to remove impurities.

- Drying and solvent removal under reduced pressure.

- Recrystallization from methanol for purity.

Q. How can researchers reliably characterize the molecular structure of 1-(5-methylfurfuryl)pyrrole derivatives?

A combination of spectroscopic and computational methods is essential:

- NMR and FT-IR : Identify functional groups and substituent positions (e.g., furfuryl and methyl groups) .

- X-ray diffraction : Resolve crystal structures and confirm stereochemistry .

- DFT calculations : Validate experimental geometries and electronic properties (e.g., bond angles, charge distribution) .

Q. What methodologies are recommended for quantifying pyrrole content in complex mixtures?

Spectrophotometric analysis at 570 nm using chloroform-methanol extraction and external calibration with 1-(4-methoxyphenyl)-1H-pyrrole is a validated approach. Key steps include: